Elloxazinone A

Description

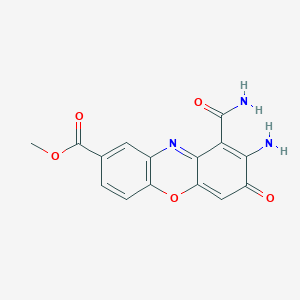

Elloxazinone A is a secondary metabolite isolated from the culture filtrate of Streptomyces griseus Acta 2871. Its molecular formula was determined via HPLC-ESI-MS, revealing a molecular mass of 313.1 Da . Structural elucidation using NMR spectroscopy and X-ray crystallography confirmed its classification as an aminophenoxazinone, characterized by a phenoxazine core substituted with amino and hydroxyl groups .

This compound exhibits moderate to potent antitumor activity, particularly against hepatocellular carcinoma cells (IC₅₀: 8.7 μM) and human gastric adenocarcinoma cells (IC₅₀: 23.4 μM) in vitro . It also enhances TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-mediated apoptosis in cancer cells by downregulating anti-apoptotic proteins like survivin and XIAP, while activating caspases-3, -8, -9, and -10 .

Properties

Molecular Formula |

C15H11N3O5 |

|---|---|

Molecular Weight |

313.26 g/mol |

IUPAC Name |

methyl 8-amino-9-carbamoyl-7-oxophenoxazine-2-carboxylate |

InChI |

InChI=1S/C15H11N3O5/c1-22-15(21)6-2-3-9-7(4-6)18-13-10(23-9)5-8(19)12(16)11(13)14(17)20/h2-5H,16H2,1H3,(H2,17,20) |

InChI Key |

SCRSWHLCZLKZNI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC3=CC(=O)C(=C(C3=N2)C(=O)N)N |

Synonyms |

elloxazinone A |

Origin of Product |

United States |

Comparison with Similar Compounds

Actinomycin D

- Structure: A chromopeptide with two phenoxazinone rings linked to cyclic peptides.

- Bioactivity : Broad-spectrum antibiotic and anticancer agent, but high toxicity limits clinical use.

- Mechanism: Inhibits RNA polymerase, unlike this compound, which targets apoptotic pathways .

Bezerramycins A–C

- Structure: Phenolic ketones with carboxyl or nitrile substituents.

- Bioactivity: Antiproliferative against leukemia and colon cancer cells (IC₅₀: 1–10 μM), but less effective against solid tumors compared to this compound .

Table 2: Phenoxazinone Derivatives and Anticancer Profiles

Comparison with Other Marine Actinomycete Metabolites

Marine-derived metabolites like undecylprodigiosin and carboxyexfoliazone share this compound’s TRAIL-sensitizing properties but differ in chemical class (prodigiosins and polyketides, respectively) . This compound uniquely combines phenoxazinone stability with apoptotic specificity, avoiding the nonspecific cytotoxicity seen in prodigiosins.

Q & A

Q. How can meta-analysis frameworks address inconsistencies in this compound’s reported biological activities across studies?

- Answer : Use PRISMA guidelines to systematically review literature. Stratify data by assay type (e.g., in vitro vs. in vivo) and apply random-effects models to account for heterogeneity. Perform sensitivity analysis to identify outlier studies and discuss methodological variations (e.g., cell lines, exposure times) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.